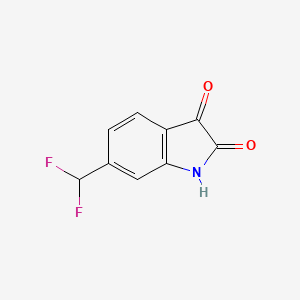

6-(Difluoromethyl)indoline-2,3-dione

Description

Significance of the Indoline-2,3-dione Scaffold in Medicinal and Organic Chemistry

The indoline-2,3-dione ring system, commonly known as isatin (B1672199), is a privileged heterocyclic scaffold that has garnered immense interest from organic and medicinal chemists for decades. researchgate.net This versatile structure is found in a variety of natural products, including plants, fungi, and marine organisms, and has been identified as an endogenous compound in mammals. mdpi.com The chemical reactivity of isatin, particularly at its ketone and lactam functionalities, allows for extensive structural modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. researchgate.netmdpi.com

The structural versatility of the indole (B1671886) scaffold allows it to participate in diverse chemical reactions, forming a wide array of chemical bonds. nih.gov This has led to the development of numerous indole-based drugs. nih.gov The incorporation of various substituents onto the indole ring has been shown to significantly influence the biological activity of these compounds. nih.gov

Derivatives of indoline-2,3-dione have been reported to exhibit a remarkable range of pharmacological properties. These include:

Anticancer researchgate.netnih.govnih.gov

Antimicrobial dergipark.org.trfarmaceut.orgresearchgate.net

Anti-inflammatory researchgate.netresearchgate.net

Antiviral researchgate.netfarmaceut.org

Anticonvulsant researchgate.netnih.gov

Antidepressant nih.gov

Antidiabetic nih.gov

The broad therapeutic potential of the isatin framework has solidified its importance as a foundational structure in the quest for novel therapeutic agents. researchgate.net

| Biological Activity of Indoline-2,3-dione Derivatives | References |

| Anticancer | researchgate.netnih.govnih.gov |

| Antimicrobial | dergipark.org.trfarmaceut.orgresearchgate.net |

| Anti-inflammatory | researchgate.netresearchgate.net |

| Antiviral | researchgate.netfarmaceut.org |

| Anticonvulsant | researchgate.netnih.gov |

| Antidepressant | nih.gov |

| Antidiabetic | nih.gov |

Role of Difluoromethylation in Modulating Molecular Properties and Biological Activity

The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in drug discovery to enhance their chemical, physical, and biological properties. nih.gov The difluoromethyl group (CF₂H) has emerged as a particularly valuable moiety in medicinal chemistry due to its unique electronic and steric characteristics. nih.govrsc.org

One of the key features of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor. acs.orgalfa-chemistry.com This property allows it to serve as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are prevalent in many pharmaceuticals. nih.govacs.org This bioisosteric replacement can lead to improved metabolic stability and enhanced binding affinity to biological targets. nih.gov

The incorporation of a CF₂H group can significantly modulate a molecule's properties in several ways:

Increased Lipophilicity: The CF₂H group generally increases lipophilicity, which can improve membrane permeability and bioavailability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation. mdpi.com

Enhanced Target Affinity: The ability of the CF₂H group to participate in hydrogen bonding can lead to stronger and more specific interactions with protein targets. nih.govrsc.org

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

The strategic placement of a difluoromethyl group can therefore be a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate. rsc.org

| Property Modulation by Difluoromethyl Group | Effect | References |

| Lipophilicity | Increases, potentially improving bioavailability. | nih.gov |

| Metabolic Stability | Increases due to the strong C-F bond. | mdpi.com |

| Target Affinity | Can be enhanced through hydrogen bonding. | nih.govrsc.org |

| Acidity/Basicity | Modulates pKa of nearby functional groups. |

Overview of Research Perspectives on 6-(Difluoromethyl)indoline-2,3-dione and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the known properties of its constituent parts provide a strong foundation for predicting its potential research value. The combination of the biologically active indoline-2,3-dione scaffold with the modulating effects of the difluoromethyl group presents a compelling target for investigation in medicinal chemistry.

Hypothesized Properties and Research Directions:

Enhanced Biological Activity: Given the diverse bioactivities of isatin derivatives, it is plausible that this compound could exhibit potent anticancer, antimicrobial, or anti-inflammatory properties. The difluoromethyl group at the 6-position could enhance these activities through improved target binding and increased metabolic stability.

Kinase Inhibition: Many isatin derivatives are known to be kinase inhibitors. The difluoromethyl group could play a crucial role in improving the selectivity and potency of kinase inhibition.

Neuroprotective Effects: Isatin itself is an inhibitor of monoamine oxidase (MAO). medchemexpress.com The introduction of a difluoromethyl group could modulate this activity, suggesting potential applications in the study of neurodegenerative diseases.

Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. The investigation of this compound against various bacterial and fungal strains would be a valuable research endeavor. dergipark.org.trfarmaceut.org

The synthesis of this compound would likely involve modern fluorination techniques, potentially through late-stage difluoromethylation of a suitable indoline (B122111) precursor. rsc.orgnih.gov Future research would focus on its synthesis, in-depth evaluation of its biological activities, and structure-activity relationship (SAR) studies to understand the precise contribution of the 6-difluoromethyl substituent. Such studies would be instrumental in unlocking the therapeutic potential of this and related fluorinated indoline-2,3-dione compounds.

Established Methodologies for Indoline-2,3-dione Core Synthesis

The indoline-2,3-dione skeleton is a privileged structure in numerous natural products and pharmacologically active compounds. researchgate.net Its synthesis has been extensively studied, with several reliable methods developed over the years. These strategies typically involve the cyclization of aniline (B41778) precursors.

Condensation-Based Syntheses

Condensation reactions are a cornerstone for the synthesis of the indoline-2,3-dione core. These methods often involve the reaction of an appropriately substituted aniline with a reagent that provides the C2 and C3 carbons of the dione (B5365651).

One classic approach is the Sandmeyer isonitrosoacetanilide isatin synthesis , which involves the condensation of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized under acidic conditions (e.g., using sulfuric acid) to yield the indoline-2,3-dione. ijapbc.com For the synthesis of the 6-substituted target, a 4-substituted aniline would be the starting material.

Another versatile method is the Staudinger reaction , which involves the [2+2] cycloaddition of a ketene, generated in situ, with an imine (Schiff base). nih.gov The initial Schiff bases are typically formed by the condensation of isatin with various amines. nih.gov While often used to create spiro-azetidinone-indoline diones, the underlying principles of imine formation from the isatin carbonyl group are relevant to condensation chemistry. nih.gov

Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is also employed in the chemistry of indane-1,3-diones, which share structural similarities with isatins. nih.gov This highlights the general utility of condensation reactions for building complex heterocyclic systems. nih.gov

Reflux Methods in Organic Solvents

Many condensation and cyclization reactions for synthesizing the indoline-2,3-dione core are performed under reflux in an appropriate organic solvent to ensure the reaction proceeds to completion. The choice of solvent and temperature is critical for reaction efficiency and yield.

For instance, the synthesis of Schiff bases from isatin and amines is often carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of acetic acid. nih.gov Similarly, the synthesis of certain indoline-2,3-dione-based sulfonamides involves refluxing an intermediate with a substituted benzene (B151609) sulfonyl chloride for several hours. acs.org These examples demonstrate that heating under reflux is a standard and effective technique for driving the necessary condensation and cyclization steps in the synthesis of the isatin core and its derivatives.

Introduction of the Difluoromethyl Moiety

The difluoromethyl group (CF₂H) is a valuable substituent in medicinal chemistry, often considered a lipophilic and metabolically stable bioisostere of hydroxyl, thiol, or amine groups. acs.orgnih.gov Its introduction into heterocyclic systems like indoline-2,3-dione can be achieved through various modern fluorination strategies, most notably through direct C-H functionalization.

C-H Difluoromethylation Approaches for Heteroarenes

Direct C-H difluoromethylation is a highly efficient strategy that avoids the need for pre-functionalized substrates. nih.gov This approach directly converts a C-H bond on the aromatic ring of the heterocycle into a C-CF₂H bond. Various methods have been developed to achieve this transformation, often utilizing photoredox catalysis or metal mediation. nih.govresearchgate.net For the synthesis of this compound, this would involve the direct functionalization of the C-H bond at the 6-position of the pre-formed isatin ring. Organic photoredox catalysis, using catalysts like Rose Bengal and visible light with O₂ as a green oxidant, has been successfully applied to the C-H difluoromethylation of a range of heterocycles. nih.govresearchgate.net

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful tool for incorporating the CF₂H group into organic molecules under mild conditions. researchgate.net These protocols involve the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the heteroaromatic substrate. rsc.org

A variety of reagents have been developed to serve as sources for the •CF₂H radical. These include:

Difluoromethyl sulfones : Compounds like difluoromethyl benzothiazolyl sulfone have been used in photoredox-catalyzed C-H difluoromethylation. mdpi.com

Hypervalent Iodine(III) Reagents : Reagents such as [bis(difluoroacetoxy)iodo]benzene can generate difluoromethyl radicals upon photolysis. nih.gov

Sodium Chlorodifluoroacetate : This reagent can be used to generate difluorocarbene, which can then be converted to a difluoromethylating agent. mdpi.com

PhSO₂SCF₂H : This shelf-stable reagent can serve as a difluoromethylthiyl radical source under visible light irradiation. nih.govrsc.org

These radical processes have been successfully applied to a wide range of heterocycles, including pyridines, pyrroles, and quinoxalin-2(1H)-ones. researchgate.netresearchgate.net The regioselectivity of the radical attack is a key consideration in these syntheses.

| Reagent/System | Activation Method | Key Features | Reference |

|---|---|---|---|

| ArI(OCOCF₂H)₂ | Photolysis (Blue Light) | Generates •CF₂H radical directly; mild conditions. | acs.org |

| CF₂HSO₂Na / Rose Bengal | Visible Light Photoredox Catalysis | Uses an organic photocatalyst and O₂ as a green oxidant. | researchgate.net |

| TMSCF₂H / Ag Catalyst | Silver-mediated | Effective for a range of heteroarenes. | rsc.org |

| Difluoromethyl Heteroaryl-Sulfones | Visible Light Photoredox Catalysis | Used for C-H 18F-difluoromethylation for PET imaging. | mdpi.com |

Metal-Catalyzed Difluoromethylation Methods (e.g., Copper-mediated)

Metal-catalyzed cross-coupling reactions provide a powerful and often highly regioselective method for introducing the difluoromethyl group. Copper-mediated reactions have been particularly successful in the C-H difluoromethylation of heteroarenes. acs.org

A notable strategy involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a copper salt (e.g., CuCN) and a base. acs.orgthieme-connect.com This method generates a [CuCF₂H] complex in situ, which then participates in an oxidative cross-coupling with the heteroarene. rsc.org The use of an oxidant, such as 9,10-phenanthrenequinone (PQ), has been shown to be critical for the success of this transformation, leading to a range of difluoromethylated heteroarenes in good yields. acs.orgthieme-connect.com This copper-mediated approach often provides complementary regioselectivity compared to radical methods, with functionalization occurring at more acidic C-H positions. thieme-connect.com This method represents a promising pathway for the regioselective synthesis of this compound.

| Method | Typical Reagents | Advantages | Considerations |

|---|---|---|---|

| Radical C-H Difluoromethylation | CF₂HSO₂Na, ArI(OCOCF₂H)₂ | Mild conditions, avoids pre-functionalization, good functional group tolerance. | Regioselectivity can be an issue; may form mixtures of isomers. |

| Copper-Mediated C-H Difluoromethylation | TMSCF₂H, CuCN, Oxidant (PQ) | High regioselectivity, good yields, mild conditions. | Requires a metal catalyst and specific oxidants. |

Advancements in the Synthesis of this compound and its Analogs

The synthesis of fluorinated organic compounds has garnered significant attention in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability, binding affinity, and lipophilicity. Among these, this compound, a derivative of isatin, represents a scaffold of interest. This article delves into the synthetic strategies for this specific compound and its broader class of indoline-2,3-dione derivatives, focusing on chemo- and regioselective methods and modern synthetic advancements.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F2NO2 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

6-(difluoromethyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H5F2NO2/c10-8(11)4-1-2-5-6(3-4)12-9(14)7(5)13/h1-3,8H,(H,12,13,14) |

InChI Key |

OKEIDBMUBZAGTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)F)NC(=O)C2=O |

Origin of Product |

United States |

Synthesis Strategies for 6 Difluoromethyl Indoline 2,3 Dione

The introduction of a difluoromethyl group at a specific position on the indoline-2,3-dione core presents a synthetic challenge that requires precise control over reaction conditions and reagent selection.

The direct chemo- and regioselective synthesis of 6-(difluoromethyl)indoline-2,3-dione is not extensively documented in publicly available literature. However, the synthesis can be approached by considering established methods for the regioselective functionalization of the isatin (B1672199) scaffold, followed by the introduction of the difluoromethyl group.

One plausible strategy involves a multi-step synthesis starting from a commercially available or synthesized 6-substituted aniline (B41778). The key is to introduce a precursor functional group at the 4-position of aniline, which corresponds to the 6-position of the resulting isatin. This precursor can then be converted to the difluoromethyl group. For instance, a formyl group (CHO) can be a suitable precursor.

The Sandmeyer reaction or related methods for isatin synthesis would be employed to construct the indoline-2,3-dione ring system from the appropriately substituted aniline. The regioselectivity is therefore established at the outset by the choice of the starting aniline derivative.

Once the 6-formyl-indoline-2,3-dione is obtained, it can be converted to the 6-difluoromethyl derivative using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This reaction must be carried out under carefully controlled conditions to ensure the selective fluorination of the aldehyde without affecting the carbonyl groups of the isatin core.

An alternative approach could involve the direct C-H difluoromethylation of a pre-formed indoline-2,3-dione. However, achieving regioselectivity at the C-6 position would be a significant challenge due to the electronic nature of the isatin ring. Directing groups might be necessary to favor substitution at the desired position.

Recent years have seen the development of more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including derivatives of indoline-2,3-dione.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.orgacs.org This technique has been successfully applied to the synthesis of various isatin derivatives. researchgate.netresearchgate.net

The key advantages of microwave irradiation include rapid and uniform heating, which can minimize side product formation and enhance reaction rates. nih.gov For instance, the synthesis of Schiff bases of isatin has been efficiently carried out using microwave irradiation, significantly reducing the reaction time from hours to minutes. acs.org

The following table summarizes representative examples of microwave-assisted synthesis of isatin derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Catalyst/Solvent | Microwave Conditions | Product | Yield | Reference |

| 1H-indole-2,3-dione (isatin), substituted anilines | Acetic acid | 140 W, 4–10 min | Schiff's bases of indole (B1671886) derivatives | - | acs.org |

| 2-chloro-5-nitropyridine, morpholine, Et3N | CH2Cl2 | - | Intermediate for purine (B94841) derivative | - | youtube.com |

| Intermediate, trifluoroacetic acid, ethanol (B145695) | - | 120 °C, 2.5 h | N6-Cyclohexyl-N6-methyl-N2-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine | 25% | youtube.com |

| 2,6-dichloropurine, cyclohexylamine (B46788) or methylcyclohexylamine, Et3N | EtOH | 90 °C, 1.5 h | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 65% | youtube.com |

| Indole-2-Carboxylic acid, benzene (B151609) sulfonyl hydrazide | None | 600 W, 2.0 min (repeated) | N-(phenyl sulfonyl) – 1H-Indole -2- Carbohydrazide | - | rsc.org |

Note: The table presents examples of microwave-assisted synthesis for related heterocyclic compounds, illustrating the general applicability of the technique.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. nih.govnih.gov This approach offers a valuable alternative to metal-based catalysts, often providing high levels of stereoselectivity and avoiding toxic metal contamination in the final products. nih.gov

For the synthesis of indoline-2,3-dione derivatives, particularly those with chiral centers, organocatalysis has proven to be highly effective. nih.govacs.org Chiral phosphoric acids, for example, have been employed in the catalytic asymmetric cycloaddition of 3-vinylindoles with ortho-quinone methides to produce indole-containing chroman derivatives with high yields and enantioselectivities. researchgate.net These methods are crucial for creating stereochemically complex molecules that are often required for biological activity.

Organocatalytic methods have also been developed for the synthesis of 3,3'-disubstituted oxindoles, which are structurally related to indoline-2,3-diones. nih.gov These reactions often proceed under mild conditions and can be scaled up without compromising yield or stereoselectivity. nih.gov

Below is a table summarizing examples of organocatalytic synthesis of indole and indolinone derivatives.

| Reactants | Catalyst | Solvent | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 3-Vinylindoles, ortho-Quinone Methides | Chiral Phosphoric Acid | - | Indole-containing chroman derivatives | up to 98% | up to 98% ee | researchgate.net |

| 3-Arylindoles, 2-Aryl-3H-indol-3-ones | Chiral Phosphoric Acid | - | Arylindolyl indolin-3-ones | High | Excellent | nih.gov |

| 3-Fluoro-1-phenylindolin-2-one, Isatin | Triethylamine | Isopropyl alcohol | 3-Fluoro-3′-hydroxy-1-phenyl-[3,3′-bisoxindole] | 95% | >99:1 dr | nih.gov |

Note: The table provides examples of organocatalytic reactions for the synthesis of related indole structures, demonstrating the power of this approach.

Chemical Reactivity and Derivatization of 6 Difluoromethyl Indoline 2,3 Dione

Reactivity at the Ketone Carbonyls (C-2 and C-3)

The indoline-2,3-dione core contains two carbonyl groups: an amide carbonyl at C-2 and a ketone carbonyl at C-3. The C-3 ketone is significantly more electrophilic and is the primary site for nucleophilic attack and condensation reactions. nih.gov The electron-withdrawing nature of the adjacent C-2 amide carbonyl enhances the reactivity of the C-3 position.

The C-3 carbonyl of the isatin (B1672199) ring readily undergoes nucleophilic addition. youtube.com Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. youtube.com This reactivity is exploited to synthesize a variety of 3-substituted-3-hydroxyindolin-2-ones.

A key example of nucleophilic addition to an isatin derivative involves the fluoride-catalyzed reaction with α,α-difluoro-α-phenylsulfanyl-α-trimethylsilylmethane (PhSCF2SiMe3). researchgate.net This process, followed by reductive cleavage, yields 3-(difluoromethyl)-3-hydroxyindolin-2-ones. researchgate.net The reaction of various indoles with fluoromethyl ketones in the presence of a base like potassium carbonate can also yield 3-hydroxyindolin-2-one (B1221191) derivatives. beilstein-journals.orgnih.gov The electron-withdrawing difluoromethyl group at the 6-position of the indole (B1671886) ring is expected to enhance the electrophilicity of the C-3 carbonyl, potentially facilitating these addition reactions.

Aldol-type reactions represent another class of nucleophilic additions, where isatins can react with enolates or their equivalents. For instance, cross-aldol reactions between isatins and acetaldehyde (B116499) can produce biologically active 3-substituted 3-hydroxyindolin-2-ones. nih.gov

| Nucleophile/Reagent | Product Type | Notes | References |

|---|---|---|---|

| Grignard Reagents (e.g., MeMgBr) | 3-Alkyl-3-hydroxyindolin-2-one | A classic method for introducing alkyl groups at the C-3 position. | youtube.com |

| PhSCF₂SiMe₃ / Fluoride Catalyst | 3-(Difluoromethyl)-3-hydroxyindolin-2-one | A specific method for introducing a difluoromethyl group at C-3. | researchgate.net |

| Acetaldehyde / Base | 3-(1-Hydroxyethyl)-3-hydroxyindolin-2-one | An example of an aldol (B89426) condensation reaction. | nih.gov |

| α-Ketophosphonates / Chiral Catalyst | Phosphorylated 3-hydroxyindolin-2-ones | Leads to the formation of products with a P-C bond at the C-3 position. | nih.gov |

The C-3 ketone of 6-(difluoromethyl)indoline-2,3-dione is highly susceptible to condensation reactions with primary amines and hydrazine (B178648) derivatives. These reactions typically proceed under mild, often acid-catalyzed, conditions to yield the corresponding C-3 imines (Schiff bases) or hydrazones. ui.ac.idnih.gov

The formation of Schiff bases involves the reaction of the isatin derivative with various aromatic or aliphatic primary amines. ui.ac.idresearchgate.net These reactions are fundamental in generating a wide library of compounds, as the properties of the final product can be tuned by altering the substituent on the amine. rsc.orgnih.gov Similarly, reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine, arylhydrazine) affords the corresponding hydrazones. nih.govnih.govresearchgate.net These isatin-hydrazones are a significant class of compounds investigated for various biological activities. nih.gov The initial condensation product is a 3-hydrazonoindolin-2-one, which can be further modified. rsc.org

| Reagent Class | Specific Example | Product Type | References |

|---|---|---|---|

| Primary Aromatic Amines | Aniline (B41778), Naphthylamine | Schiff Base (Imines) | ui.ac.idnih.gov |

| Hydrazine Hydrate (B1144303) | H₂NNH₂·H₂O | Hydrazone | researchgate.net |

| Substituted Hydrazines | Phenylhydrazine, Arylhydrazines | Substituted Hydrazones | researchgate.netnih.gov |

| Hydroxylamine (B1172632) | NH₂OH | Oxime | google.com |

Reactivity at the Indoline (B122111) Nitrogen (N-1)

The nitrogen atom of the indoline ring in this compound is part of an amide functional group and possesses a proton that can be abstracted by a base. The resulting anion is a potent nucleophile, enabling functionalization at the N-1 position through alkylation and acylation reactions.

N-alkylation of isatins can be achieved by treating the compound with a suitable base followed by an alkylating agent. Common strategies for N-alkylation of the broader indoline and indole families often utilize metal catalysts. For instance, iron-catalyzed N-alkylation of indolines with alcohols has been reported as an efficient method. nih.gov Iridium catalysts have also been employed for the N-alkylation of indolines in water. organic-chemistry.org More specific to the isatin scaffold, asymmetric N-alkylation has been achieved using enals in the presence of a prolinol catalyst, yielding chiral N-alkylated isatins with high enantioselectivity. rsc.org

N-acylation introduces an acyl group at the N-1 position, a reaction that typically requires the use of activated carboxylic acid derivatives like acyl chlorides or anhydrides. nih.gov However, methods for the direct N-acylation of indoles using carboxylic acids in the presence of boric acid have also been developed. clockss.org Another approach involves the use of thioesters as a stable acyl source, which react with indoles in the presence of a base like cesium carbonate to afford N-acylindoles chemoselectively. nih.gov These general strategies are applicable to this compound, allowing for the synthesis of a variety of N-functionalized derivatives.

| Reaction Type | Reagents/Catalyst | Product | References |

|---|---|---|---|

| N-Alkylation | Alcohols / Iron or Iridium Catalyst | N-Alkyl Indoline | nih.govorganic-chemistry.org |

| Enantioselective N-Alkylation | Enals / Prolinol Catalyst | Chiral N-Alkyl Isatin | rsc.org |

| N-Acylation | Acyl Chlorides / Base | N-Acyl Isatin | nih.gov |

| N-Acylation | Carboxylic Acids / Boric Acid | N-Acyl Indole | clockss.org |

| N-Acylation | Thioesters / Cs₂CO₃ | N-Acyl Indole | nih.gov |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CF2H) group is a key feature of the molecule, significantly influencing its electronic properties and metabolic stability.

The difluoromethyl group is generally considered to be a highly stable moiety. Its presence in a molecule often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov The C-F bonds are strong, and the group is resistant to many chemical transformations that might affect other functional groups. The CF2H group can act as a bioisostere for alcohol, thiol, or amine groups, as the acidic proton can participate in hydrogen bonding, which is a crucial interaction in biological systems. nih.govnih.gov While methods exist for the synthesis of difluoromethylated compounds, transformations of a pre-existing CF2H group on an aromatic ring are less common and typically require harsh conditions or specific catalytic systems. researchgate.net For most synthetic manipulations of the this compound core, the -CF2H group can be regarded as a stable and robust spectator, valued more for the properties it confers upon the molecule than for its own reactivity.

Cycloaddition Reactions and Spiro Compound Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent one of the most powerful strategies for the synthesis of complex heterocyclic systems starting from isatin derivatives. nih.govnih.gov These reactions provide a direct route to spirooxindoles, a class of compounds with a spiro-atom at the C3 position of the oxindole (B195798) core. nih.govresearchgate.net This framework is of significant interest due to its prevalence in natural products and pharmaceutically active molecules. nih.govnih.gov

The 1,3-dipolar cycloaddition is a cornerstone reaction for derivatizing isatins, including those with electron-withdrawing substituents. rsc.orgnih.gov This reaction typically involves the in situ generation of an azomethine ylide, which serves as the 1,3-dipole. nih.goviucr.org The azomethine ylide is commonly formed through the condensation of the isatin C3-carbonyl group with an α-amino acid (such as proline, sarcosine (B1681465), or pipecolic acid), followed by a spontaneous decarboxylation. iucr.orgrsc.org

This transient ylide then reacts with a dipolarophile, usually an electron-deficient alkene or alkyne, to yield a five-membered heterocyclic ring fused in a spiro fashion to the oxindole core. nih.govresearchgate.net The process is highly efficient for creating molecular complexity in a single step. nih.gov Studies on various substituted isatins have shown that the presence of electron-withdrawing groups on the aromatic ring can lead to higher reaction yields compared to electron-donating groups. rsc.org This suggests that this compound would be an excellent substrate for these transformations. The reaction is known for its high degree of regio- and stereoselectivity. iucr.orgresearchgate.net

The construction of spiro[indoline-3,x-heterocycle] scaffolds is a direct and valuable application of the 1,3-dipolar cycloaddition reactions of isatins. iucr.orgresearchgate.net This methodology allows for the synthesis of a diverse array of spiro-fused heterocycles, with the most common being pyrrolidine (B122466) and its derivatives. nih.govresearchgate.net

A typical procedure involves a one-pot, three-component reaction between an isatin derivative, an amino acid, and a dipolarophile. nih.goviucr.org For instance, the reaction of an isatin, L-proline, and an electron-deficient alkene can produce spiro[indoline-3,3′-pyrrolizine] derivatives with high specificity. researchgate.net Similarly, using sarcosine or pipecolic acid as the amino acid source leads to other substituted spiro-pyrrolidine or spiro-indolizine structures. nih.goviucr.org The versatility of this approach allows for the incorporation of various functional groups, depending on the choice of reactants. iucr.org

Below is a table summarizing representative three-component 1,3-dipolar cycloaddition reactions for the synthesis of spiro-oxindoles from various isatin derivatives.

| Isatin Derivative (Substituent) | Amino Acid | Dipolarophile | Product Scaffold | Yield (%) | Ref. |

| Isatin (H) | Benzylamine | Benzylideneacetone | Spiro[indoline-3,2'-pyrrolidine] | Good | researchgate.net |

| 5-Bromo-isatin | Benzylamine | Benzylideneacetone | 5-Bromo-spiro[indoline-3,2'-pyrrolidine] | Good | researchgate.net |

| Isatin (H) | L-proline | trans-3-Benzoylacrylic acid | Spiro[indoline-3,3′-indolizine] | High | iucr.org |

| 5-Chloro-isatin | L-proline | trans-3-Benzoylacrylic acid | 5-Chloro-spiro[indoline-3,3′-indolizine] | High | iucr.org |

| Isatin (H) | Sarcosine ethyl ester | trans-1,2-Dibenzoylethylene | Spiro[indoline-pyrrolidine] | High | nih.gov |

| N-Me-isatin | (CF3)2CHNH2 | Chalcone | 5'-CF3-Spiro[pyrrolidin-3,2'-oxindole] | up to 89% | rsc.org |

Reaction Mechanisms of this compound Derivatives

The reaction mechanisms for the derivatization of this compound are analogous to those of other isatins. The key mechanistic pathway for the formation of spiro-pyrrolidines is the 1,3-dipolar cycloaddition. iucr.orgrsc.org

A plausible mechanism for this reaction is as follows:

Azomethine Ylide Formation: The process initiates with the nucleophilic attack of the secondary amine of an α-amino acid (e.g., L-proline) on the electrophilic C3-carbonyl of the isatin derivative. This is followed by dehydration to form a condensed intermediate. iucr.orgrsc.org

Decarboxylation: This intermediate then undergoes thermal decarboxylation (loss of CO2), which generates a transient azomethine ylide. This ylide is a 1,3-dipole, containing a C-N-C system with four π-electrons. iucr.orgrsc.org

Cycloaddition: The generated azomethine ylide reacts with a dipolarophile (e.g., an activated alkene) in a concerted [3+2] cycloaddition reaction. nih.govrsc.org This step proceeds through a cyclic transition state, leading to the formation of the five-membered spiro-heterocyclic ring with a high degree of stereocontrol. iucr.org

Other types of reactions afford different spiro compounds through distinct mechanisms. For example, the synthesis of spiro[dihydropyridine-oxindoles] from isatins, an arylamine, and cyclopentane-1,3-dione is proposed to proceed via an initial aldol-type condensation between the isatin C3-carbonyl and a dione (B5365651) molecule. nih.gov This adduct then dehydrates to form a reactive carbonium ion intermediate, which subsequently undergoes a series of reactions including Michael addition with the enamine (formed from the arylamine and another dione molecule) and cyclization to yield the final spiro product. nih.gov The electron-withdrawing difluoromethyl group on the isatin ring would facilitate the initial aldol condensation step by increasing the electrophilicity of the C3-carbonyl carbon.

Spectroscopic and Structural Elucidation Research of 6 Difluoromethyl Indoline 2,3 Dione

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

¹H NMR: The proton NMR spectrum of an isatin (B1672199) derivative would typically show signals for the aromatic protons on the benzene (B151609) ring and the N-H proton of the indole (B1671886) nucleus. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. For 6-(difluoromethyl)indoline-2,3-dione, one would expect to see signals corresponding to the protons at the 4, 5, and 7-positions of the indoline (B122111) ring system, with their multiplicities and coupling constants influenced by the difluoromethyl group. The proton of the CHF₂ group would likely appear as a triplet due to coupling with the two fluorine atoms. The N-H proton usually appears as a broad singlet. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) of the isatin core are expected to resonate at the downfield region of the spectrum. The carbons of the benzene ring and the difluoromethyl group would have characteristic chemical shifts. The carbon of the CHF₂ group would exhibit a triplet due to one-bond coupling with the fluorine atoms. mdpi.comauremn.org

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, as the two fluorine atoms are coupled to the single proton of the difluoromethyl group. The chemical shift of this signal would be characteristic of a CHF₂ group attached to an aromatic ring. mdpi.com

Infrared and Raman Spectroscopic Investigations

The IR spectrum of an isatin derivative is typically characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) at C2 and C3, and the N-H stretching vibration. nih.govnist.gov For this compound, one would also expect to see characteristic absorption bands for the C-F bonds of the difluoromethyl group. Raman spectroscopy would provide complementary vibrational information.

Mass Spectrometric Characterization Studies

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₉H₅F₂NO₂). The fragmentation pattern would likely involve the loss of small molecules such as CO. researchgate.net

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula of the synthesized compound. For this compound, the experimentally determined percentages of C, H, and N would be compared with the calculated values for the molecular formula C₉H₅F₂NO₂. nih.govscispace.com

While the general principles of these analytical techniques as applied to isatin derivatives are well-established, the absence of specific, published experimental data for this compound prevents the creation of the detailed article as requested. Further experimental work and publication of the findings are required to fill this data gap in the scientific literature.

Computational Chemistry and Theoretical Investigations of 6 Difluoromethyl Indoline 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties that are often difficult or impossible to measure directly through experimental means.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-(difluoromethyl)indoline-2,3-dione, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net

This analysis yields crucial data on bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing difluoromethyl group at the C6 position on the benzene (B151609) ring is expected to influence the planarity and electronic distribution of the indoline-2,3-dione core. The calculated geometric parameters provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

Note: The following data are illustrative examples of what a DFT calculation would yield and are not based on a published study of the specific compound.

| Parameter (Atom Numbers) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(4)-C(5) | 1.39 | ||

| C(5)-C(6) | 1.38 | ||

| C(6)-C(7) | 1.39 | ||

| C(6)-C(F₂)H | 1.51 | ||

| C(4)-C(5)-C(6) | 120.5 | ||

| C(5)-C(6)-C(7) | 119.8 | ||

| C(5)-C(6)-C(F₂)H | 121.0 | ||

| C(4)-C(5)-C(6)-C(7) | 0.1 | ||

| C(5)-C(6)-C(F₂)H-F1 | 60.0 |

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Note: The following data are illustrative examples and are not based on a published study of the specific compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Primarily located on the indole (B1671886) ring; electron-donating capability. |

| LUMO | -2.10 | Primarily located on the dicarbonyl (2,3-dione) moiety; electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl groups. ugm.ac.id

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the N-H group and the difluoromethyl group. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map for this compound would highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens, guiding predictions of intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govfaccts.de It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). scirp.org

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing insights into their feasibility and kinetics.

When studying a reaction involving this compound, for example, its reaction with a nucleophile, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, intermediates, transition states (TS), and products. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of all species along the pathway, a reaction energy profile can be constructed. This profile shows the change in energy as the reaction progresses, allowing for the determination of the activation energy (Ea), which is the energy difference between the reactants and the transition state. researchgate.net A lower activation energy implies a faster reaction rate. Such studies are crucial for understanding why a particular reaction is favored and for designing new synthetic routes. researchgate.net

Solvent Effects on Reaction Energetics

The energetic landscape of chemical reactions, including transition states and intermediates, is significantly influenced by the solvent environment. For derivatives of indoline-2,3-dione, computational methods like Density Functional Theory (DFT) are employed to model these effects. Studies on similar compounds reveal that solvent polarity can alter reaction pathways and product selectivity. researchgate.netresearchgate.netmdpi.com

For instance, in the synthesis of fluorinated oxindoles, changing the solvent can selectively favor the formation of different products. researchgate.net A computational study on a reaction involving indoline-2,3-dione derivatives might evaluate a range of solvents with varying dielectric constants—such as acetone, methanol, and ethanol (B145695), in addition to the gas phase—to predict the stability of the molecule and the energetics of a reaction. researchgate.net Theoretical calculations would typically show an increase in the free energy of activation in solution compared to the gas phase, highlighting the crucial role of the solvent in reaction kinetics. mdpi.com

The following table illustrates a hypothetical analysis of solvent effects on a reaction involving an indoline-2,3-dione derivative, based on methodologies seen in related studies.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Gas Phase | 1.0 | 80.2 |

| Toluene | 2.4 | 85.5 |

| Dichloromethane (DCM) | 8.9 | 88.1 |

| Acetone | 20.7 | 90.4 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 92.3 |

In Silico Molecular Docking and Ligand-Enzyme Interaction Analysis

In silico molecular docking is a powerful computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This analysis is fundamental in drug discovery for predicting the inhibitory potential of a compound.

Molecular docking simulations place the ligand into the active site of a target protein to determine the most stable binding conformation. The stability of this interaction is quantified by a docking score, which represents the binding free energy (ΔG), typically in kcal/mol. A more negative score indicates a stronger predicted binding affinity. nih.gov

Studies on various indoline-2,3-dione derivatives show their potential as inhibitors for enzymes like Mycobacterium tuberculosis DNA gyrase. nih.govnih.gov In such studies, the isatin (B1672199) moiety is often crucial for establishing strong interactions within the enzyme's active site. nih.gov For this compound, the difluoromethyl group would be analyzed for its contribution to binding, which could involve hydrophobic or specific polar interactions.

The table below conceptualizes the type of data generated from a molecular docking study, comparing the binding affinity of a hypothetical lead compound with other derivatives against an enzyme target.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Inhibition Constant (Kᵢ, µM) |

|---|---|---|---|

| Lead Compound (e.g., Isatin) | DNA Gyrase A | -7.5 | 15.2 |

| Derivative 1 (e.g., 5-Fluoro-isatin) | DNA Gyrase A | -8.2 | 5.8 |

| This compound (Hypothetical) | DNA Gyrase A | -8.8 | 2.1 |

| Reference Inhibitor | DNA Gyrase A | -9.5 | 0.5 |

Beyond predicting binding affinity, molecular docking reveals the specific amino acid residues within the enzyme's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and arene-cation (π-π or π-cation) interactions. nih.gov

For the indoline-2,3-dione scaffold, the carbonyl groups of the isatin core frequently act as hydrogen bond acceptors. nih.gov In a hypothetical docking of this compound, the fluorine atoms of the difluoromethyl group could potentially form hydrogen bonds or other electrostatic interactions with polar residues in the binding pocket, thereby influencing the binding mode and affinity. Identifying these key residues is critical for understanding the mechanism of inhibition and for guiding the rational design of more potent analogs. nih.gov

A summary of potential interactions for this compound, based on analyses of similar compounds, is presented below.

| Interacting Residue | Type of Interaction | Part of Ligand Involved |

|---|---|---|

| Lysine 49 | Hydrogen Bond | Isatin Carbonyl Oxygen |

| Serine 178 | Hydrogen Bond | Isatin N-H group |

| Arginine 98 | Arene-Cation | Indole Ring |

| Valine 123 | Hydrophobic | Difluoromethyl Group |

| Aspartate 95 | Hydrogen Bond | Difluoromethyl Group (C-F···H) |

Applications of 6 Difluoromethyl Indoline 2,3 Dione in Organic Synthesis

As a Precursor for Complex Heterocyclic Systems

There is no specific information available in the reviewed literature on the use of 6-(difluoromethyl)indoline-2,3-dione as a precursor for complex heterocyclic systems.

Role in Multi-Component Reactions (MCRs)

No published studies were found that specifically describe the role of this compound in multi-component reactions.

Development of Novel Synthetic Methodologies

There are no novel synthetic methodologies reported in the reviewed literature that have been specifically developed for or using this compound.

Advanced Biological Activity Research and Structure Activity Relationship Sar Studies of 6 Difluoromethyl Indoline 2,3 Dione Derivatives

Antimicrobial Activity Research

There is no available research detailing the antimicrobial activity of 6-(Difluoromethyl)indoline-2,3-dione or its derivatives. While numerous studies report the antibacterial and antifungal properties of other isatin (B1672199) analogues, these findings cannot be directly extrapolated to the 6-difluoromethyl derivative without specific experimental validation. eurekaselect.comnih.gov

Inhibition of Bacterial Targets (e.g., DNA Gyrase, Penicillin Binding Protein)

No studies have been published that investigate the inhibitory effects of this compound derivatives on specific bacterial targets such as DNA gyrase or penicillin-binding proteins. Research on other isatin derivatives has identified DNA gyrase as a potential target. tjpr.orgthesciencein.orgacs.org For instance, certain 5-nitroisatin (B147319) derivatives have been shown to inhibit E. coli DNA gyrase B. thesciencein.org However, the influence of a 6-difluoromethyl substituent on this activity is unknown.

Antifungal Studies

Specific antifungal studies on this compound and its derivatives are not present in the current scientific literature. The antifungal potential of the broader isatin class has been noted, with some derivatives showing activity against various fungal strains. researchgate.netbenthamdirect.comnih.govnih.gov

Mechanistic Insights into Antimicrobial Action

Without any activity data, there are consequently no mechanistic studies available for the antimicrobial action of this compound derivatives. The proposed mechanisms for other isatin derivatives include the disruption of bacterial cell membranes and inhibition of essential enzymes. nih.govnih.gov

Structure-Activity Relationships in Antimicrobial Agents

A structure-activity relationship (SAR) analysis for antimicrobial agents based on the this compound scaffold cannot be constructed due to the lack of synthesized and tested compounds. For the general isatin scaffold, SAR studies have shown that substitutions at various positions of the indole (B1671886) ring, particularly at the N1, C3, and C5 positions, significantly influence antimicrobial potency. nih.govresearchgate.netcalstate.edu

Antiviral Activity Research

The scientific literature contains no reports on the antiviral activity of this compound or its derivatives. Isatin and its other substituted derivatives have a long history of antiviral research, with methisazone (B1676394) (an N-methylisatin derivative) being one of the first synthetic antiviral drugs. nih.gov This historical and ongoing research has covered a wide range of viruses. nih.govbohrium.comnih.govuni.lunih.govresearchgate.net

Studies on Viral Replication Pathways

There are no studies investigating the effect of this compound derivatives on any viral replication pathways. Research on other isatin derivatives has explored their potential to inhibit viral proteases, such as the SARS-CoV 3CL protease, and other enzymes crucial for viral replication. nih.govnih.gov

Structure-Antiviral Activity Relationship Studies

The isatin nucleus is a well-established pharmacophore in the development of antiviral agents, with derivatives showing activity against a wide range of viruses. frontiersin.orggov.bc.canih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating the structural requirements for potent antiviral activity.

A general observation in the SAR of isatin derivatives is the significant impact of substituents on the aromatic ring. Studies on various isatin analogs have shown that the introduction of electron-withdrawing groups at the C-5 position, such as fluoro, chloro, bromo, or trifluoromethoxy, can enhance antiviral potency. medchemexpress.comnih.gov For instance, 5-bromo and 5-trifluoromethoxy substituted isatin thiosemicarbazones have demonstrated selective antiviral activity. medchemexpress.comnih.gov This suggests that the electron-withdrawing nature of the substituent at this position is favorable for activity.

While specific data on this compound is limited in publicly available research, we can infer its potential based on the established SAR of related compounds. The difluoromethyl group is a strong electron-withdrawing group, similar to the trifluoromethyl or halogen groups that have shown to be beneficial for antiviral activity when placed at the C-5 position. Therefore, it is plausible that the 6-difluoromethyl substituent could contribute positively to the antiviral profile of isatin derivatives.

Furthermore, modifications at the N-1 and C-3 positions of the isatin core are critical for antiviral activity. N-alkylation and the introduction of various side chains at C-3, often through the formation of Schiff bases or Mannich bases, have led to potent antiviral compounds. frontiersin.org The interplay between the electronic effects of the 6-difluoromethyl group and the steric and electronic properties of substituents at N-1 and C-3 would be a key area for future antiviral research on this scaffold.

Table 1: Inferred Structure-Activity Relationships for Antiviral Activity of this compound Derivatives

| Position | Substituent/Modification | Inferred Effect on Antiviral Activity | Rationale/Supporting Evidence |

| C-6 | -CHF₂ (Difluoromethyl) | Potentially Favorable | Strong electron-withdrawing group, similar to other haloalkyl and halogen groups at C-5 known to enhance antiviral activity. medchemexpress.comnih.gov |

| N-1 | Alkylation, Arylation | Activity is highly dependent on the nature of the substituent. | N-substitution is a common strategy to modulate antiviral potency in isatin derivatives. frontiersin.org |

| C-3 | Schiff bases, Mannich bases, Thiosemicarbazones | Introduction of diverse functionalities can lead to potent antiviral agents. | C-3 modifications are crucial for interaction with viral targets. frontiersin.org |

| C-5 | Various substituents | Electron-withdrawing groups are generally favorable for antiviral activity. medchemexpress.comnih.gov | Provides a point of comparison for the effect of the 6-CHF₂ group. |

Anticancer Activity Research

Isatin and its derivatives have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials. nih.govgoogle.comresearchgate.net The anticancer activity of isatins is often attributed to their ability to inhibit various protein kinases, induce apoptosis, and interfere with cell cycle progression. frontiersin.orgnih.gov

The anticancer mechanism of isatin derivatives often involves the induction of apoptosis. Studies on various cancer cell lines have shown that these compounds can trigger programmed cell death. For instance, certain fluorinated isatin derivatives have been observed to induce apoptosis in HuTu-80 cells. The introduction of electron-withdrawing groups on the isatin ring has been shown to enhance cytotoxic activity. nih.gov

The 6-(difluoromethyl) group, being strongly electron-withdrawing, is anticipated to contribute to the cytotoxic potential of indoline-2,3-dione derivatives. This is supported by findings that other electron-withdrawing groups, such as halogens, at the C-5 position enhance antiproliferative effects. frontiersin.org The mechanism of action is likely to be multifactorial, potentially involving the inhibition of key cellular targets like receptor tyrosine kinases (e.g., EGFR), which are often overexpressed in cancer cells. frontiersin.org

SAR studies on isatin derivatives have consistently highlighted the importance of substitution on the aromatic ring for antiproliferative activity. The presence of electron-withdrawing groups is often correlated with increased potency. nih.govfrontiersin.org For example, the introduction of a chlorine atom at the C-5 position has been shown to increase the potency of isatin derivatives against apoptosis. nih.gov

Based on these established trends, derivatives of this compound are expected to exhibit significant antiproliferative activity. The difluoromethyl group at the 6-position would create a distinct electronic environment on the aromatic ring, which could lead to favorable interactions with biological targets. Further optimization of anticancer activity would likely involve modifications at the N-1 and C-3 positions, in conjunction with the 6-difluoromethyl substituent.

Table 2: Inferred Structure-Activity Relationships for Antiproliferative Potency of this compound Derivatives

| Position | Substituent/Modification | Inferred Effect on Antiproliferative Potency | Rationale/Supporting Evidence |

| C-6 | -CHF₂ (Difluoromethyl) | Potentially Favorable | Strong electron-withdrawing group, a feature often associated with enhanced anticancer activity in isatin derivatives. nih.govnih.govfrontiersin.org |

| N-1 | Alkylation, Arylation, etc. | Can significantly modulate potency and selectivity. | N-substitution is a key modification in the design of anticancer isatins. frontiersin.org |

| C-3 | Introduction of various side chains (e.g., via Schiff base formation) | Crucial for activity; the nature of the substituent determines the cellular target and potency. | C-3 modifications are central to the design of kinase-inhibiting and pro-apoptotic isatins. frontiersin.orgnih.gov |

| C-5 | Halogen, Nitro groups | Electron-withdrawing groups at this position generally enhance activity. nih.govnih.govfrontiersin.org | Provides a basis for predicting the effect of the 6-CHF₂ group. |

Enzyme Inhibition Studies (Other than Antimicrobial Targets)

Isatins have been identified as potent and specific inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs. nih.gov The inhibitory potency of isatin derivatives against CEs is strongly correlated with their hydrophobicity. nih.gov

Research has shown that isatin analogs with calculated logP (clogP) values greater than 5 typically exhibit inhibitory constants (Ki) in the nanomolar range, whereas compounds with clogP values below 1.25 are generally inactive. nih.gov The difluoromethyl group at the 6-position would increase the lipophilicity of the indoline-2,3-dione core, which is expected to enhance its inhibitory activity against carboxylesterases.

A 3D-QSAR study on isatin derivatives as CE inhibitors indicated that hydrophobic interactions are dominant for inhibitory activity. Specifically, a positive hydrophobic potential is favorable for increased activity. The difluoromethyl group would contribute to this hydrophobicity. Additionally, the study suggested that less bulky substituent groups are preferred in certain regions for optimal activity. The steric profile of the 6-difluoromethyl group would therefore also play a role in its interaction with the enzyme's active site.

Table 3: Inferred Properties of this compound as a Carboxylesterase Inhibitor

| Property | Inferred Characteristic | Rationale/Supporting Evidence |

| Inhibitory Potency | Potentially High | The -CHF₂ group increases hydrophobicity, a key determinant for potent CE inhibition by isatins. nih.gov |

| Hydrophobicity (clogP) | Increased | The fluorine atoms in the difluoromethyl group contribute to increased lipophilicity. |

| Mechanism of Inhibition | Competitive or Mixed | Isatins are known to act as competitive or mixed-type inhibitors of CEs. |

| Selectivity | Dependent on overall structure | Selectivity for different CE isozymes can be modulated by substitutions on the isatin core. |

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it is responsible for estrogen biosynthesis. frontiersin.orggoogle.com While some indole derivatives have been investigated as aromatase inhibitors, there is limited direct evidence for the aromatase inhibitory activity of isatin derivatives in the reviewed literature. frontiersin.orggoogle.com

However, the general structural features of nonsteroidal aromatase inhibitors often include a heterocyclic ring system capable of coordinating with the heme iron of the enzyme's active site. The dicarbonyl system of the indoline-2,3-dione core could potentially interact with the active site of aromatase. The electronic properties of the 6-(difluoromethyl) group could influence such an interaction. Further research, including in vitro screening and molecular docking studies, would be necessary to determine if this compound or its derivatives possess aromatase inhibitory activity. The development of indole-based aromatase inhibitors is an active area of research, suggesting that the isatin scaffold could be a promising starting point for the design of novel inhibitors. frontiersin.orggoogle.com

Receptor Modulation Research

The indoline-2,3-dione scaffold is a known pharmacophore that interacts with various receptors, and its derivatives are being actively researched for their potential as receptor modulators.

The cannabinoid receptor type 1 (CB1R), a G protein-coupled receptor (GPCR), is a significant target for drug discovery due to its role in numerous physiological processes like pain, memory, and metabolism. nih.gov However, the therapeutic use of orthosteric ligands that directly bind to the primary active site of the CB1 receptor is often limited by psychoactive side effects. nih.govnih.gov This has led to a growing interest in allosteric modulators, which bind to a secondary site on the receptor to fine-tune the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol. nih.govunc.edu

Research has identified indole derivatives as a promising class of CB1 receptor allosteric modulators. nih.govnih.gov The first such modulators, including Org27569, were indole-based compounds. nih.gov Subsequent structure-activity relationship (SAR) studies confirmed that the indole-2-carboxamide scaffold is particularly effective for developing CB1R allosteric modulators. nih.govresearchgate.net While direct research on this compound as a CB1R allosteric modulator is not extensively documented in the provided results, the established importance of the indole core suggests that derivatives of this compound could be promising candidates for investigation in this area. The electronic properties of the difluoromethyl group could influence binding affinity and modulatory effects at the allosteric site.

Table 1: Examples of Indole-Based Allosteric Modulators of the CB1 Receptor

| Compound Name | Modulatory Effect | Structural Class |

| Org27569 | Negative Allosteric Modulator (NAM) | Indole derivative |

| Org29647 | Allosteric Modulator | Indole derivative |

| Org27759 | Allosteric Modulator | Indole derivative |

| Cannabidiol (CBD) | Negative Allosteric Modulator (NAM) | Phytocannabinoid |

This table presents examples of indole-related compounds that have been studied as allosteric modulators of the CB1 receptor, providing a context for the potential investigation of this compound derivatives. nih.govnih.govmdpi.com

Antioxidant Activity Research

Indole derivatives are recognized for their antioxidant properties. nih.gov The indole nucleus, particularly the nitrogen atom with its free electron pair, can act as a redox center. nih.gov Studies on various C-3 substituted indole derivatives have demonstrated their capacity to scavenge free radicals and protect cells from oxidative damage. nih.gov For instance, certain indole-3-propionamide derivatives have been shown to reduce reactive oxygen species (ROS). nih.gov

The antioxidant potential of the indoline-2,3-dione scaffold is an area of active investigation. While direct studies on the antioxidant activity of this compound are limited in the provided search results, research on related structures provides valuable insights. For example, the synthesis and evaluation of various indole derivatives have shown that their antioxidant activity is highly dependent on the nature of the substituents. nih.gov The introduction of an amino group to a trehalose (B1683222) disaccharide, for instance, was shown to significantly improve its antioxidant activity against various radicals. nih.gov This suggests that functional group modifications are a viable strategy for enhancing the antioxidant properties of a core structure. Therefore, it is plausible that the electron-withdrawing nature of the difluoromethyl group at the 6-position of the indoline-2,3-dione ring could modulate its antioxidant capacity, warranting specific investigation.

Chelation Studies and Metal Complex Formation in Biological Contexts

The isatin (1H-indole-2,3-dione) scaffold and its derivatives, particularly Schiff bases, are known to form stable complexes with various transition metal ions. biointerfaceresearch.comjyotiacademicpress.net This chelation capability is significant because metal complexes of organic ligands often exhibit enhanced biological activity compared to the free ligands. jyotiacademicpress.net

The synthesis of metal complexes involving isatin derivatives typically involves the reaction of the isatin-based ligand with a metal salt in a suitable solvent, often under reflux. biointerfaceresearch.comresearchgate.net The resulting complexes are colored, thermally stable solids. biointerfaceresearch.com The characterization of these metal complexes is comprehensive, employing a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Techniques Used for Characterization of Isatin-Derivative Metal Complexes

| Analytical Technique | Information Obtained |

| Elemental Analysis (C,H,N) | Confirms the elemental composition and stoichiometry of the complex. researchgate.net |

| Molar Conductivity | Determines if the complex is an electrolyte or non-electrolyte in solution. biointerfaceresearch.comjyotiacademicpress.net |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies (e.g., C=O, C=N bands) upon complexation. bingol.edu.tr |

| UV-Vis Spectroscopy | Provides information about the electronic transitions and geometry of the complex. biointerfaceresearch.com |

| ¹H-NMR and ¹³C-NMR | Elucidates the structure of the ligand and how it is altered upon complexation. biointerfaceresearch.combingol.edu.tr |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the geometry (e.g., octahedral, tetrahedral). researchgate.net |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and the presence of coordinated or lattice water molecules. biointerfaceresearch.com |

This table summarizes the common analytical methods used to characterize metal complexes of indoline-2,3-dione derivatives, as reported in various studies. biointerfaceresearch.comjyotiacademicpress.netresearchgate.netbingol.edu.tr

Studies have shown that isatin Schiff base ligands can act as bidentate or tridentate ligands, coordinating with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form complexes with geometries such as octahedral or square planar. biointerfaceresearch.comjyotiacademicpress.net

The formation of metal complexes can significantly alter the biological properties of the parent indoline-2,3-dione derivative. Chelation can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. Once inside the cell, the complex can act as a more potent agent than the free ligand. jyotiacademicpress.net

For example, metal complexes of isatin Schiff bases have demonstrated enhanced in vitro antidiabetic and anticancer activities against liver (HepG2) and breast (MDA-MB 231) cancer cells compared to the uncomplexed ligand. biointerfaceresearch.com Similarly, other studies have reported that metal complexes of ligands derived from 1,2,3-triazole derivatives show greater anticancer activity than the free ligand, which is attributed to the coordination and chelation process. jyotiacademicpress.net The chelation of metal ions can also play a role in antimicrobial activity and may influence the susceptibility of pathogens to existing drugs. nih.gov The specific biological impact is dependent on both the isatin derivative and the coordinated metal ion. The investigation into metal complexes of this compound could therefore yield novel compounds with enhanced and specific biological functions.

Q & A

Q. What are the established synthetic routes for 6-(Difluoromethyl)indoline-2,3-dione, and what are the critical reaction parameters?

The synthesis typically involves functionalization of the indoline-2,3-dione core via nucleophilic substitution or electrophilic fluorination. For example, halogenated derivatives (e.g., 6-bromo or 6-fluoro analogs) are synthesized under elevated temperatures (130°C) with precise control of reaction time (~80 minutes) to avoid side reactions. Subsequent difluoromethylation may employ reagents like ClCFH or BrCFH in the presence of transition-metal catalysts (e.g., Pd/Cu systems). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is this compound characterized structurally, and which spectroscopic methods are most reliable?

Structural characterization combines H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR analysis identifies substituent positions (e.g., difluoromethyl at C6) via distinct coupling patterns (e.g., F-H splitting). Single-crystal X-ray diffraction provides unambiguous confirmation of the bicyclic indoline framework and diketone geometry, often refined using SHELXL .

Q. What preliminary biological activities have been reported for indoline-2,3-dione derivatives, and how do they inform research on 6-(Difluoromethyl) analogs?

Indoline-2,3-dione derivatives exhibit antibacterial, antiviral, and enzyme-inhibitory activities. For instance, 5-chloro-7-iodoindoline-2,3-dione shows anticonvulsant potential via GABA receptor modulation . The difluoromethyl group in this compound may enhance metabolic stability and lipophilicity, which is critical for blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved pharmacological profiles?

SAR analysis reveals that electron-withdrawing substituents (e.g., halogens, CF) at C5/C6 enhance antibacterial activity by increasing electrophilicity and target binding. For example, 5-fluoro-6-methylthio derivatives show improved MIC values against Staphylococcus aureus compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like bacterial dihydrofolate reductase .

Q. What experimental strategies resolve contradictions in reported biological activities of indoline-2,3-dione derivatives?

Discrepancies in activity data often arise from variations in assay conditions (e.g., pH, solvent polarity) or cell-line specificity. For example, conflicting MIC values for 5-chloro derivatives against E. coli may reflect differences in efflux pump expression. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., time-kill curves) are recommended to validate results .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the optimization of this compound for enzyme inhibition?

High-resolution crystal structures (≤1.5 Å) of indoline-2,3-dione complexes with carbonic anhydrase or acetylcholinesterase reveal key hydrogen bonds and hydrophobic interactions. For instance, the diketone moiety in this compound forms a bidentate interaction with Zn in carbonic anhydrase, which can be optimized by tuning substituent electronegativity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Difluoromethylation reactions often suffer from low regioselectivity and racemization under harsh conditions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) can address this. Process optimization via Design of Experiments (DoE) is critical for reproducibility .

Q. How do computational methods (e.g., DFT, MD simulations) complement experimental studies on the reactivity of this compound?

Density functional theory (DFT) calculations predict reaction pathways for electrophilic substitution, while molecular dynamics (MD) simulations model protein-ligand binding dynamics. For example, DFT studies on 6-fluoro derivatives accurately predict reaction barriers for bromination at C5, guiding synthetic prioritization .

Methodological Notes

- Crystallography : Use SHELXL for refinement and PLATON for validation of crystallographic data .

- Biological Assays : Pair MIC determinations with cytotoxicity assays (e.g., MTT) to evaluate selectivity indices .

- Synthetic Chemistry : Employ Schlenk techniques for moisture-sensitive fluorination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.